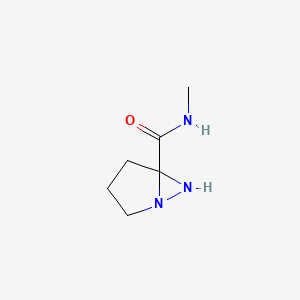![molecular formula C26H27NO8 B1168324 (7S,9S)-9-acetyl-7-[(2S,5S,6R)-5-amino-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione CAS No. 124917-28-8](/img/structure/B1168324.png)
(7S,9S)-9-acetyl-7-[(2S,5S,6R)-5-amino-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (7S,9S)-9-acetyl-7-[(2S,5S,6R)-5-amino-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione is a complex organic molecule with a tetracene backbone. This compound is notable for its intricate structure, which includes multiple hydroxyl groups, an amino group, and an acetyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (7S,9S)-9-acetyl-7-[(2S,5S,6R)-5-amino-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione typically involves multiple steps, including the formation of the tetracene core and subsequent functionalization. Common synthetic routes may involve:
Formation of the Tetracene Core: This can be achieved through cyclization reactions involving aromatic precursors.
Functionalization: Introduction of hydroxyl, amino, and acetyl groups through selective reactions such as hydroxylation, amination, and acetylation.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
化学反应分析
Types of Reactions
(7S,9S)-9-acetyl-7-[(2S,5S,6R)-5-amino-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione: can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions involving nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the carbonyl groups would yield alcohols.
科学研究应用
(7S,9S)-9-acetyl-7-[(2S,5S,6R)-5-amino-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione: has several applications in scientific research:
Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism by which (7S,9S)-9-acetyl-7-[(2S,5S,6R)-5-amino-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways: Inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
相似化合物的比较
(7S,9S)-9-acetyl-7-[(2S,5S,6R)-5-amino-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione: can be compared with other tetracene derivatives and compounds with similar functional groups. Some similar compounds include:
Tetracycline: An antibiotic with a similar tetracene core.
Doxorubicin: An anticancer drug with a tetracene backbone.
Chlorotetracycline: Another tetracycline antibiotic with different functional groups.
The uniqueness of This compound lies in its specific functional groups and stereochemistry, which confer distinct chemical and biological properties.
属性
CAS 编号 |
124917-28-8 |
|---|---|
分子式 |
C26H27NO8 |
分子量 |
481.5 g/mol |
IUPAC 名称 |
(7S,9S)-9-acetyl-7-[(2R,5R,6S)-5-amino-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C26H27NO8/c1-11-16(27)7-8-18(34-11)35-17-10-26(33,12(2)28)9-15-19(17)25(32)21-20(24(15)31)22(29)13-5-3-4-6-14(13)23(21)30/h3-6,11,16-18,31-33H,7-10,27H2,1-2H3/t11-,16+,17-,18-,26-/m0/s1 |
InChI 键 |
VNZXULGDRPCCMZ-CJSYMMANSA-N |
手性 SMILES |
C[C@H]1[C@@H](CC[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)O)N |
规范 SMILES |
CC1C(CCC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)O)N |
同义词 |
(7S,9S)-9-acetyl-7-[(2S,5R,6S)-5-amino-6-methyl-oxan-2-yl]oxy-6,9,11-t rihydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




